1-Bromo-2-(1-fluorocyclopropyl)benzene
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Overview
Description
1-Bromo-2-(1-fluorocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a fluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(1-fluorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzene derivatives.
Bromination: The benzene ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Cyclopropanation: The introduction of the fluorocyclopropyl group is achieved through a cyclopropanation reaction. This involves the reaction of the brominated benzene with a fluorinated diazo compound under the influence of a transition metal catalyst like rhodium or copper.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1-fluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield the corresponding cyclopropylbenzene derivatives without the bromine atom.
Scientific Research Applications
1-Bromo-2-(1-fluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-(1-fluorocyclopropyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the fluorocyclopropyl group may interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2,2-difluorocyclopropyl)benzene: Similar structure but with two fluorine atoms on the cyclopropyl ring.
1-Bromo-2-(1-chlorocyclopropyl)benzene: Contains a chlorine atom instead of fluorine on the cyclopropyl ring.
1-Bromo-2-(1-methylcyclopropyl)benzene: Features a methyl group on the cyclopropyl ring.
Uniqueness
1-Bromo-2-(1-fluorocyclopropyl)benzene is unique due to the presence of a single fluorine atom on the cyclopropyl ring, which can significantly influence its reactivity and interactions compared to other halogenated or alkylated derivatives.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C9H8BrF |
---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
1-bromo-2-(1-fluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H8BrF/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6H2 |
InChI Key |
UBLZPIOCEARLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)F |
Origin of Product |
United States |
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